molecular formula C22H20N2O B12450384 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline

Cat. No.: B12450384
M. Wt: 328.4 g/mol
InChI Key: GPOLVRIZLLMMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a carbazole moiety substituted with an ethyl group at the 9-position and a methoxyphenyl group attached to the nitrogen atom of the imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 4-methoxyaniline. The reaction is carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the imine linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the imine linkage can yield the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: The corresponding amine.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine depends on its application:

    In Organic Electronics: The compound functions by facilitating charge transport and light emission through its conjugated system.

    In Medicinal Chemistry: It may interact with biological targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

    (E)-1-(9-ethylcarbazol-3-yl)-N-phenylmethanimine: Lacks the methoxy group, which may affect its electronic properties.

    (E)-1-(9-ethylcarbazol-3-yl)-N-(4-chlorophenyl)methanimine: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and applications.

Uniqueness: (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine is unique due to the presence of both the ethylcarbazole and methoxyphenyl moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C22H20N2O/c1-3-24-21-7-5-4-6-19(21)20-14-16(8-13-22(20)24)15-23-17-9-11-18(25-2)12-10-17/h4-15H,3H2,1-2H3

InChI Key

GPOLVRIZLLMMCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC)C4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.